

Illuminating Protein Fate: Live-Cell Imaging of TL13-112 Induced Protein Degradation

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Compound of Interest

Compound Name: TL13-112

Cat. No.: B611387

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Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed guide for visualizing and quantifying the degradation of Anaplastic Lymphoma Kinase (ALK) induced by the PROTAC (PROteolysis TArgeting Chimera) molecule **TL13-112** in living cells. **TL13-112** is a potent and selective ALK degrader, functioning by linking the ALK inhibitor Ceritinib to the E3 ubiquitin ligase ligand Pomalidomide, thereby hijacking the cell's natural protein disposal machinery to target ALK for destruction.^{[1][2]} Live-cell imaging offers a powerful approach to study the dynamics of this process in real-time, providing crucial insights into the efficacy and mechanism of action of this targeted protein degrader.

Mechanism of Action of TL13-112

TL13-112 is a heterobifunctional molecule designed to induce the degradation of the ALK protein.^{[1][2]} It consists of three key components: a ligand that binds to the ALK protein (derived from the inhibitor Ceritinib), a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase (Pomalidomide), and a linker connecting these two moieties.^[1] By simultaneously binding to both ALK and CRBN, **TL13-112** facilitates the formation of a ternary complex, leading to the poly-ubiquitination of ALK and its subsequent degradation by the proteasome.^[2]

This event-driven, catalytic mechanism allows for the removal of the target protein from the cell, offering a distinct therapeutic advantage over traditional occupancy-based inhibitors.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of **TL13-112** activity based on published data.

Table 1: In Vitro Potency and Degradation Activity of **TL13-112**

Parameter	Cell Line	Value	Reference
ALK Inhibition (IC ₅₀)	-	0.14 nM	[1][3]
ALK Degradation (DC ₅₀)	H3122	10 nM	[1][3]
Karpas 299	40 nM	[1][3]	
Cereblon Binding (IC ₅₀)	-	2.4 μM	[1]

Table 2: Time-Course of **TL13-112** Induced ALK Degradation

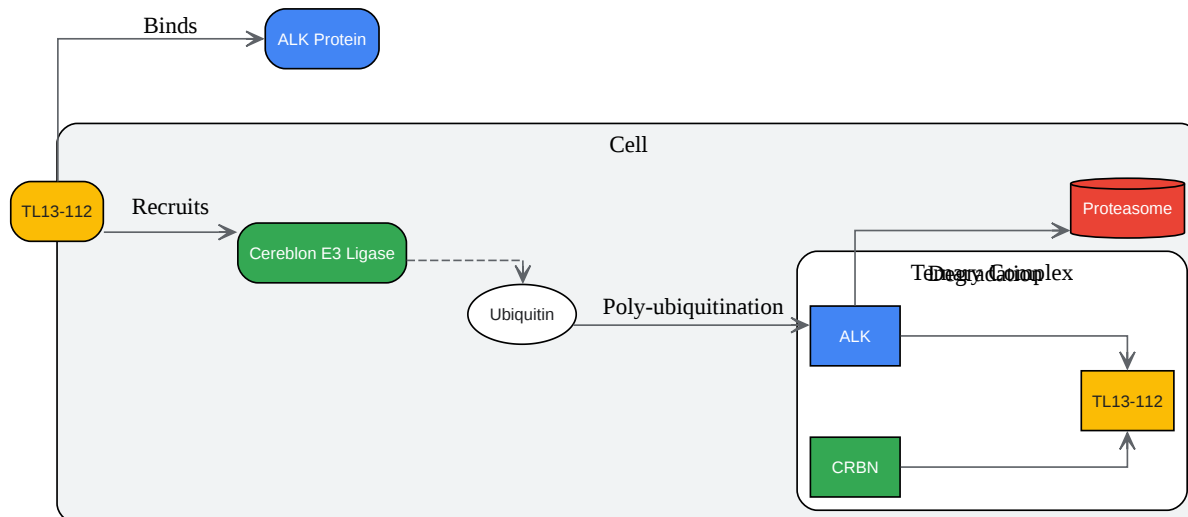
Cell Line	Onset of Degradation	Maximum Degradation	Reference
H3122	4 hours	16 hours	[1][3]
Karpas 299	8 hours	16 hours	[1][3]

Table 3: Off-Target Kinase Degradation by **TL13-112**

Kinase	IC ₅₀	Reference
Aurora A	8550 nM	[1][3]
FER	42.4 nM	[1][3]
PTK2	25.4 nM	[1][3]
RPS6KA1	677 nM	[1][3]

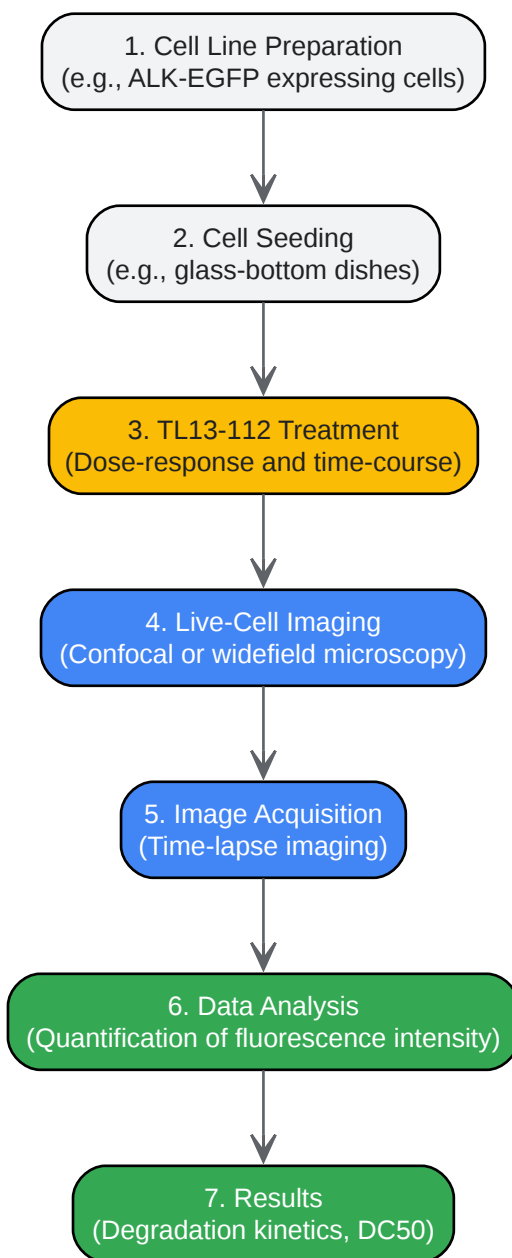
Signaling Pathway and Experimental Workflow

The degradation of ALK by **TL13-112** impacts downstream signaling pathways, most notably the STAT3 pathway.[4] The following diagrams illustrate the mechanism of action and a typical experimental workflow for its live-cell imaging.



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Mechanism of **TL13-112** induced ALK protein degradation.



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References

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